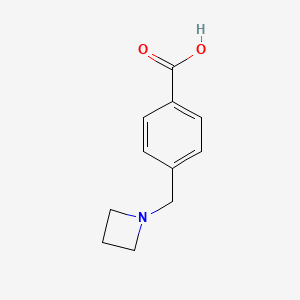

4-(Azetidin-1-ylmethyl)benzoic acid

Description

Historical Context and Development of Azetidine-Containing Compounds

Azetidine, a four-membered nitrogen-containing heterocycle, has been a subject of chemical interest since its first synthesis in 1888 by Gabriel and Weiner via the cyclization of 3-bromopropylamine. Early challenges in synthesizing azetidines arose from their inherent ring strain and instability, which limited their application. However, advancements in synthetic methodologies, such as cycloaddition and cyclization techniques, enabled the preparation of stable derivatives. The discovery of azetidine-2-carboxylic acid in plants like Convallaria majalis highlighted its biological relevance, spurring research into functionalized azetidines for medicinal chemistry. By the 21st century, azetidine derivatives became key intermediates in drug discovery, particularly for antiviral and anticancer agents.

Significance Within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles dominate medicinal chemistry, constituting over 75% of FDA-approved drugs. Among these, azetidines occupy a unique niche due to their balanced ring strain (approximately 25 kcal/mol) and stability, which facilitate diverse reactivity while remaining synthetically tractable. Compared to smaller aziridines or larger pyrrolidines, azetidines exhibit distinct conformational rigidity, enabling precise molecular interactions in biological systems. Their incorporation into benzoic acid frameworks, as seen in 4-(azetidin-1-ylmethyl)benzoic acid, merges the pharmacological potential of heterocycles with the versatility of aromatic carboxylic acids.

Nomenclature and Structural Classification

The compound’s systematic IUPAC name, This compound , reflects its structure: a benzoic acid core substituted at the para-position with an azetidine moiety via a methylene bridge. Its molecular formula is $$ \text{C}{11}\text{H}{13}\text{NO}_2 $$, with a molecular weight of 191.23 g/mol. Key structural features include:

- A benzene ring with a carboxyl group ($$ \text{-COOH} $$) at position 1.

- An azetidine ring ($$ \text{C}3\text{H}6\text{N} $$) attached to position 4 via a methylene linker.

The azetidine ring adopts a puckered conformation, reducing angle strain while maintaining reactivity at the nitrogen atom.

Position Within Benzoic Acid Derivative Research

Benzoic acid derivatives are pivotal in industrial and pharmaceutical contexts, serving as preservatives, polymer precursors, and drug intermediates. Functionalization with heterocycles like azetidine enhances their bioactivity and solubility. For example:

- 4-(Methylthio)benzoic acid (CAS 13205-48-6) is used in polymer synthesis.

- 4-[1-(Azetidin-1-ylmethyl)cyclopropyl]benzoic acid (CAS 115038316) demonstrates modular structural flexibility for targeted drug design.

In contrast, this compound combines the metabolic stability of benzoic acid with the azetidine’s ability to mimic natural substrates, making it a promising candidate for enzyme inhibition studies.

Comparative Analysis of Azetidine-Containing Benzoic Acid Derivatives

Properties

IUPAC Name |

4-(azetidin-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZJZNNAVXJGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Azetidine-3-carboxylic acid and its derivatives are common starting points for azetidine ring functionalization.

- Methyl 4-hydroxybenzoate or related benzoic acid esters serve as precursors for benzoic acid moiety introduction.

- Functionalized azetidine intermediates such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate and its sulfonate derivatives are used for nucleophilic substitution reactions.

Azetidine Ring Functionalization and Protection

- Protection of azetidine nitrogen with tert-butoxycarbonyl (Boc) groups to facilitate selective reactions.

- Conversion of hydroxymethyl groups on azetidine to good leaving groups such as mesylates or tosylates using sulfonylation reagents like para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride in the presence of amine bases (e.g., triethylamine).

- Subsequent nucleophilic substitution reactions on these sulfonate intermediates enable introduction of various substituents.

Coupling Reactions to Form the Target Compound

- Amide coupling reactions between azetidine derivatives and benzoic acid or its activated derivatives (e.g., methyl esters) are commonly employed.

- Coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) catalyze the formation of amide bonds.

- Hydrolysis of methyl esters to free carboxylic acids is typically performed using lithium hydroxide (LiOH) in aqueous or mixed solvents.

Reduction and Functional Group Transformations

- Nitro groups on aromatic rings can be reduced to amines by catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).

- Hydride reducing agents such as sodium borohydride, lithium aluminum hydride, Red-Al, or sodium triacetoxyborohydride are used for selective reductions in azetidine intermediates.

- Deprotection of Boc groups is achieved by acidic treatment using trifluoroacetic acid or para-toluenesulfonic acid.

Representative Synthetic Route (Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Protection of azetidine nitrogen | Boc anhydride, triethylamine | Boc-protected azetidine derivative |

| 2 | Hydroxymethyl group sulfonylation | Methanesulfonyl chloride, triethylamine | Mesylate or tosylate intermediate |

| 3 | Nucleophilic substitution | Secondary amines or azetidine nucleophiles | Substituted azetidine intermediate |

| 4 | Amide coupling | EDCI, HOBt, DMAP, benzoic acid derivative | Coupled azetidinyl benzoate ester |

| 5 | Ester hydrolysis | LiOH, aqueous solvent | 4-(Azetidin-1-ylmethyl)benzoic acid |

| 6 | Deprotection (if required) | Trifluoroacetic acid or para-toluenesulfonic acid | Final free amine compound |

Example from Patent Literature

- Azetidine-3-carboxylic acid is esterified with methanol and thionyl chloride to form methyl azetidine-3-carboxylate hydrochloride.

- This intermediate is Boc-protected using Boc anhydride and triethylamine.

- The Boc-protected azetidine is then sulfonylated to form mesylate or tosylate derivatives.

- Nucleophilic substitution with appropriate amines introduces the azetidin-1-ylmethyl group.

- Final hydrolysis of the ester group yields this compound.

| Reaction Step | Yield Range (%) | Notes |

|---|---|---|

| Boc protection | 90–99 | High efficiency, mild conditions |

| Sulfonylation (mesylation) | 80–95 | Excellent yields with sulfonyl chlorides |

| Nucleophilic substitution | 65–90 | Depends on nucleophile and reaction conditions |

| Amide coupling | 21–40 | Moderate yields, sensitive to coupling agents |

| Ester hydrolysis | 85–95 | High yield under basic conditions |

- The use of Boc protection on azetidine nitrogen is crucial for selective functionalization and to prevent side reactions.

- Sulfonylation to form mesylate or tosylate intermediates provides excellent leaving groups for nucleophilic substitution.

- Amide coupling efficiency varies with the choice of coupling agents and solvents; EDCI/HOBt and DMAP are effective catalysts.

- Hydrogenation and hydride reductions are employed to modify aromatic substituents or azetidine functionalities without compromising the ring integrity.

- Hydrolysis of methyl esters to carboxylic acids is reliably achieved with LiOH, providing the final acid functionality.

- Scale-up procedures have been reported with successful purification and control of impurities such as chloromethyl azetidine derivatives.

| Methodology Aspect | Description | Key Reagents/Conditions |

|---|---|---|

| Azetidine ring functionalization | Boc protection, sulfonylation, nucleophilic substitution | Boc anhydride, methanesulfonyl chloride, amines |

| Coupling with benzoic acid | Amide bond formation via activated esters or acid | EDCI, HOBt, DMAP, LiOH for hydrolysis |

| Reduction steps | Catalytic hydrogenation or hydride reagents | Pd/C, sodium borohydride, Red-Al |

| Deprotection | Acidic cleavage of protecting groups | Trifluoroacetic acid, para-toluenesulfonic acid |

| Purification | Chromatography, aqueous extraction | Flash chromatography, organic solvent extraction |

The preparation of this compound involves a multistep synthetic approach combining azetidine ring functionalization, sulfonylation, nucleophilic substitution, amide coupling, and ester hydrolysis. The methods leverage protection/deprotection strategies and selective functional group transformations to achieve the target compound in moderate to high yields. Optimization of coupling agents and reaction conditions is critical for maximizing efficiency. The synthetic routes are well-documented in patent literature and peer-reviewed research, providing reliable protocols for laboratory and industrial scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: The azetidine ring can be reduced to form more stable amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Carboxylate derivatives.

Reduction: Amine derivatives.

Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

4-(Azetidin-1-ylmethyl)benzoic acid serves as a versatile scaffold in the development of novel pharmaceuticals. Its structural features allow for modifications that enhance biological activity, particularly in the context of neurological disorders and inflammation.

Neurological Disorders

Research indicates that derivatives of azetidine compounds can act as positive allosteric modulators of GABA_A receptors, which are crucial in the treatment of anxiety and epilepsy . The incorporation of the azetidine moiety into benzoic acid derivatives may lead to compounds with improved efficacy in modulating neurotransmitter systems.

Anti-inflammatory Agents

The compound has been investigated for its anti-inflammatory properties. Studies have shown that azetidine-based compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound involves several advanced organic chemistry techniques.

Aza-Michael Addition

One effective method for synthesizing this compound is through the aza-Michael addition reaction, which allows for the creation of functionalized azetidine derivatives under mild conditions . This method is advantageous due to its simplicity and high yields.

Use of Catalysts

Utilizing catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) enhances the efficiency of reactions involving azetidine derivatives, reducing side reactions and improving product purity .

Development of Janus Kinase Inhibitors

A notable application of this compound derivatives is in the development of Janus kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases. For instance, piperidin-4-yl azetidine derivatives have shown promising results in modulating JAK activity .

Synthesis of Isoxazole Derivatives

Another study highlighted the synthesis of isoxazole-containing azetidine derivatives, demonstrating their potential as pharmacologically active agents with diverse applications . This exemplifies the versatility of this compound as a building block for complex molecules.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-ylmethyl)benzoic acid is primarily driven by the reactivity of the azetidine ring and the benzoic acid moiety. The azetidine ring, due to its ring strain, can interact with various molecular targets, leading to biological effects. The benzoic acid moiety can facilitate interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

The following analysis compares 4-(azetidin-1-ylmethyl)benzoic acid with structurally related benzoic acid derivatives, focusing on synthesis, substituent effects, spectral data, and physicochemical properties.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Benzoic Acid Derivatives

Key Observations :

- Functional Groups: The presence of electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., dimethylamino in ) influences electronic properties and reactivity.

- Linker Variations : Methyl (-CH2-) vs. carbonyl (-CO-) linkers affect molecular flexibility and hydrogen-bonding capabilities .

Spectral Data Comparisons

Table 2: UV/IR Spectral Data for Selected Compounds

Insights :

- The UV absorption at 341 nm in SB1 corresponds to π→π* transitions in the conjugated Schiff base system, while the 267 nm peak may arise from benzoic acid’s aromatic ring .

- IR spectra for azetidinone derivatives typically show C=O stretches near 1680 cm⁻¹, confirming β-lactam formation .

Physicochemical Properties

Table 3: Physicochemical Properties of Analogs

| Compound Name (Reference) | Melting Point (°C) | Solubility | LogP (Predicted) |

|---|---|---|---|

| 4-(4-Fluorophenoxy)benzoic acid | 171–175 | Low (lipophilic) | ~2.8 |

| This compound | Not reported | Moderate | ~1.2 |

Analysis :

- The fluorophenoxy group in increases lipophilicity (higher LogP) compared to the azetidine analog, which may enhance membrane permeability but reduce aqueous solubility.

- Azetidine’s smaller size and polarity likely contribute to lower LogP values, favoring solubility in polar solvents.

Biological Activity

4-(Azetidin-1-ylmethyl)benzoic acid is a compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an azetidine ring —a four-membered nitrogen-containing heterocycle—attached to a benzoic acid moiety . This structure is significant as it may facilitate interactions with various biological targets, including enzymes and receptors. The molecular formula of this compound is with a molecular weight of 177.20 g/mol.

The biological activity of this compound can be attributed to the reactivity of both the azetidine ring and the benzoic acid group. The azetidine ring's inherent strain allows it to interact with various molecular targets, potentially leading to significant biological effects. The benzoic acid moiety enhances interactions with enzymes and receptors, modulating their activity.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : There is ongoing research into its potential as an anticancer agent, particularly in inhibiting tumor growth through modulation of specific pathways .

- Neurological Applications : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

In Vitro Studies

Several studies have evaluated the compound's efficacy in various assays:

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound:

- Antitumor Activity : In murine models, compounds based on similar structures have demonstrated significant antitumor effects, warranting further investigation into this compound's efficacy against cancer cells .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Feature | Notable Activity |

|---|---|---|

| 3-(Pyrrolidin-1-yl)benzoic acid | Pyrrolidine ring | Antimicrobial |

| 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid | Piperidine ring | Anticancer |

| Methyl 4-(azetidin-1-ylmethyl)benzoate | Ester derivative | Enhanced solubility |

This comparative analysis highlights the unique positioning of this compound within a broader class of biologically active compounds.

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-(Azetidin-1-ylmethyl)benzoic acid?

- Methodological Answer :

- Spectroscopy : Use IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch near 1680–1700 cm⁻¹) and azetidine ring vibrations. NMR (¹H/¹³C) is critical for confirming the methylene bridge (CH₂) between the azetidine and benzoic acid moieties.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . For data collection and processing, WinGX provides a robust interface for integrating diffraction data . Ensure data completeness (>95%) and resolution (<1.0 Å) for accurate structural determination.

Q. What synthetic routes are effective for preparing this compound, and how can purity be ensured?

- Methodological Answer :

- Synthesis : Adapt methods from hydrazone derivatives of benzoic acid, such as coupling azetidine derivatives with 4-(bromomethyl)benzoic acid under basic conditions (e.g., K₂CO₃ in DMF) .

- Purity : Purify via recrystallization (e.g., ethanol/water mixtures) or HPLC (C18 column, acetonitrile/water gradient). Validate purity using melting point analysis (compare to literature values) and LC-MS (>98% purity threshold) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified disposal services, as outlined in GHS-compliant safety data sheets .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data in structural analysis?

- Methodological Answer :

- Data Reconciliation : Compare SC-XRD results (e.g., bond lengths/angles) with DFT-optimized geometries (software: Gaussian or ORCA). For discrepancies >5%, re-examine refinement parameters (e.g., thermal displacement factors in SHELXL) or computational basis sets .

- Case Study : In hydrazone derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level showed <2% deviation from XRD data when hydrogen bonding was accounted for .

Q. What strategies should be employed to handle twinned crystals or low-resolution data in X-ray refinement?

- Methodological Answer :

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twin domains. For low-resolution data (>1.2 Å), apply restraints on bond lengths/angles and prioritize high-angle reflections to reduce noise .

- Validation : Cross-check with PLATON’s TwinRotMat tool to identify twin laws and refine occupancy ratios iteratively .

Q. What computational approaches are suitable for predicting reactivity or binding modes of this compound?

- Methodological Answer :

- Reactivity : Perform Fukui function analysis via DFT to identify nucleophilic/electrophilic sites. For azetidine-containing compounds, focus on the methylene bridge as a potential site for functionalization .

- Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes). Parameterize the azetidine ring’s partial charges using RESP fitting from HF/6-31G* calculations .

Q. How can hydrogen bonding networks and supramolecular interactions in the crystal lattice be systematically analyzed?

- Methodological Answer :

- Software Tools : Generate hydrogen bond tables using Mercury (CCDC) or PLATON. For visualization, employ ORTEP-3 to plot thermal ellipsoids and interaction geometries .

- Quantitative Metrics : Calculate lattice energy contributions (e.g., via PIXEL method) and compare to DFT-derived intermolecular interaction energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.